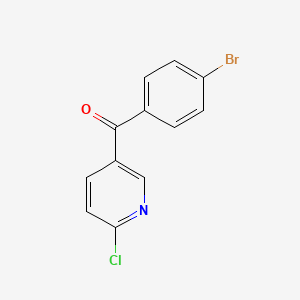

5-(4-Bromobenzoyl)-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMSFRRFJDYZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-Bromobenzoyl)-2-chloropyridine molecular weight

An In-depth Technical Guide to 5-(4-Bromobenzoyl)-2-chloropyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-(4-Bromobenzoyl)-2-chloropyridine, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the molecule's fundamental properties, outlines a robust synthetic pathway with mechanistic insights, discusses analytical characterization techniques, and explores its potential applications as a versatile building block in the synthesis of complex bioactive molecules.

Part 1: Chemical Identity and Core Properties

5-(4-Bromobenzoyl)-2-chloropyridine, also known by its IUPAC name (4-bromophenyl)(6-chloropyridin-3-yl)methanone, is a trifunctionalized aromatic compound. It features a pyridine ring substituted with a chlorine atom, a bromine atom on a phenyl ring, and a central ketone linkage. These reactive sites make it a valuable intermediate for further chemical modifications.

The fundamental properties of this molecule are summarized in the table below. The molecular formula, C₁₂H₇BrClNO, and a molecular weight of 296.55 g/mol have been confirmed.[1]

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)(6-chloropyridin-3-yl)methanone | [1] |

| Synonym | 5-(4-Bromobenzoyl)-2-chloropyridine | N/A |

| CAS Number | 192437-73-3 | [1] |

| Molecular Formula | C₁₂H₇BrClNO | [1] |

| Molecular Weight | 296.55 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and scalable method for coupling the two key aromatic fragments.

Proposed Synthetic Workflow

The logical and field-proven approach involves the reaction of 5-bromo-2-chloropyridine with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for 5-(4-Bromobenzoyl)-2-chloropyridine.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add 4-bromobenzoyl chloride (1.0 equivalent) to the mixture. The Lewis acid catalyst will coordinate with the acyl chloride, forming a highly electrophilic acylium ion. This is the key reactive species.

-

Electrophilic Aromatic Substitution: While maintaining the temperature at 0°C, add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in the anhydrous solvent dropwise. The electron-rich pyridine ring attacks the acylium ion, leading to the formation of a sigma complex intermediate. The pyridine nitrogen's electron-withdrawing nature directs the substitution to the C5 position, which is meta to the nitrogen and less deactivated.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and separates them into the aqueous layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 5-(4-Bromobenzoyl)-2-chloropyridine.

Part 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling constants due to the influence of the nitrogen atom and the two substituents. The protons on the 4-bromophenyl ring will typically appear as two doublets (an AA'BB' system).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct carbon signals, including a characteristic downfield signal for the ketone carbonyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated molecular weight of 296.55 g/mol and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1680 cm⁻¹.

The purity of the compound can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).[2][3]

Part 4: Applications in Research and Drug Development

The structural motifs within 5-(4-Bromobenzoyl)-2-chloropyridine make it a highly attractive scaffold for medicinal chemistry and drug discovery. The presence of two distinct halogen atoms (Cl and Br) at different positions allows for selective and orthogonal cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.

Caption: Potential derivatization pathways and therapeutic applications.

This molecule can serve as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The pyridine and phenyl rings can be functionalized to interact with the hinge region and other pockets of various protein kinases.

-

GPCR Ligands: The rigid structure can be elaborated to target G-protein coupled receptors.

-

Antiviral and Antimicrobial Agents: Halogenated aromatic compounds are known to possess potent biological activities.[4]

The ability to selectively modify the molecule at multiple points provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.

Part 5: Safety and Handling

As with any halogenated aromatic compound, 5-(4-Bromobenzoyl)-2-chloropyridine should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

ChemBK. (2024). (6-chloropyridin-3-yl)(morpholin-4-yl)methanone. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromobenzoyl chloride [586-75-4]. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde (97%). Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Retrieved from [Link]

-

PubChemLite. (n.d.). methanone. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Retrieved from [Link]

Sources

- 1. 192437-73-3|(4-Bromophenyl)(6-chloropyridin-3-yl)methanone|BLD Pharm [bldpharm.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 849937-96-8|5-Bromo-2,4-dichloropyridine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(4-Bromobenzoyl)-2-chloropyridine

Preamble: The Role of Structural Elucidation in Modern Synthesis

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For synthetic intermediates like 5-(4-Bromobenzoyl)-2-chloropyridine, a compound featuring a confluence of electron-withdrawing groups and distinct aromatic systems, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for structural verification. This guide moves beyond a mere recitation of spectral data. It aims to provide a field-proven framework for understanding, predicting, and interpreting the ¹H and ¹³C NMR spectra of this molecule, grounded in the fundamental principles of chemical environment and substituent effects. As researchers, our goal is not just to acquire a spectrum, but to comprehend the story it tells about the molecule's electronic and spatial architecture.

Molecular Architecture and Electronic Landscape

To predict and interpret the NMR spectra of 5-(4-Bromobenzoyl)-2-chloropyridine, we must first dissect its structure. The molecule comprises three key components: a 2-chloropyridine ring, a 4-bromophenyl ring, and a central carbonyl (C=O) bridge. The interplay of electron-withdrawing effects from the chlorine atom, the bromine atom, the pyridine nitrogen, and the carbonyl group creates a unique electronic environment for each proton and carbon atom.

Below is a diagram of the molecular structure with systematic numbering used for the subsequent NMR analysis.

Purity Analysis of 5-(4-Bromobenzoyl)-2-chloropyridine: An In-depth Technical Guide

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 5-(4-Bromobenzoyl)-2-chloropyridine, a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding and control of its impurity profile are paramount. This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will delve into the rationale behind methodological choices, offering a self-validating system for impurity detection, quantification, and control, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The structure of 5-(4-Bromobenzoyl)-2-chloropyridine, featuring a halogenated benzoyl moiety attached to a chloropyridine ring, presents unique analytical challenges. The presence of multiple reactive sites suggests a potential for various impurities arising from the synthesis process and degradation pathways. Therefore, a multi-faceted analytical approach is essential for a complete purity assessment.

Deconstructing the Synthesis: A Road Map to Potential Impurities

A robust purity analysis begins with a deep understanding of the synthetic route. The most probable method for synthesizing 5-(4-Bromobenzoyl)-2-chloropyridine is the Friedel-Crafts acylation of 2-chloropyridine with 4-bromobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6][7] This reaction, while effective, can lead to the formation of several process-related impurities.

Diagram 1: Proposed Synthesis and Potential Impurity Formation

Caption: Synthetic pathway and potential impurity sources.

Based on this synthetic scheme, we can anticipate the following categories of impurities:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual 2-chloropyridine and 4-bromobenzoyl chloride.

-

Isomeric Impurities: Friedel-Crafts acylation on the pyridine ring can potentially occur at other positions, leading to isomers such as 3-(4-Bromobenzoyl)-2-chloropyridine. The directing effects of the chloro and nitrogen substituents on the pyridine ring make the 5-position the most likely site for acylation, but the formation of other isomers cannot be entirely ruled out.

-

By-products: Hydrolysis of 4-bromobenzoyl chloride to 4-bromobenzoic acid is a common side reaction.

-

-

Catalyst and Reagent-Related Impurities:

-

Inorganic Impurities: Residual Lewis acid catalyst (e.g., aluminum salts) and quenching reagents.

-

Residual Solvents: Solvents used in the reaction and purification steps.

-

-

Degradation Products:

-

Impurities formed during storage or under stress conditions (e.g., light, heat, humidity).[8] Forced degradation studies are crucial to identify these potential degradants.

-

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is necessary to ensure that all potential impurities are detected and quantified.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Reverse-phase HPLC with UV detection is the workhorse for analyzing the purity of non-volatile organic compounds.[9] Its ability to separate compounds with subtle structural differences makes it ideal for resolving the target molecule from its organic impurities.

Rationale for Method Development:

The selection of a C18 stationary phase is a logical starting point due to the non-polar nature of the benzophenone moiety. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired separation. A gradient elution is often preferred to resolve both polar and non-polar impurities in a single run. The choice of UV detection wavelength should be based on the UV spectra of the target compound and its potential impurities to ensure sensitive detection of all species.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of non-polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides good peak shape for acidic and basic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 30 minutes | To elute a wide range of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Captures the absorbance maxima of the benzophenone and pyridine chromophores. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Experimental Protocol: HPLC Purity Analysis

-

Standard Preparation: Prepare a stock solution of the 5-(4-Bromobenzoyl)-2-chloropyridine reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

-

Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.

-

Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions.

-

Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard. The percentage of each impurity can be calculated using the area normalization method or against a qualified impurity standard.

Diagram 2: HPLC Analytical Workflow

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] It is particularly useful for identifying and quantifying residual solvents and certain low molecular weight process impurities. The mass spectrometer provides structural information, which is invaluable for the tentative identification of unknown impurities.

Rationale for Method Development:

A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of a wide range of volatile organic compounds. The temperature program should be optimized to ensure good resolution of early-eluting solvents and later-eluting, less volatile impurities. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.

Table 2: Proposed GC-MS Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Inert, low-bleed column suitable for a wide range of analytes. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (10 min) | A general-purpose program for separating volatile and semi-volatile compounds. |

| Ion Source Temp. | 230 °C | Standard temperature for EI source. |

| Mass Range | 40-500 amu | Covers the expected mass range of impurities and the parent compound. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

-

GC-MS Run: Inject the sample into the GC-MS system.

-

Data Analysis: Identify residual solvents and other volatile impurities by comparing their retention times and mass spectra with a spectral library (e.g., NIST). Quantify known impurities using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[12] For purity analysis, ¹H and ¹³C NMR can confirm the structure of the main component and help identify unknown impurities, especially isomers.

Rationale for Application:

The ¹H NMR spectrum of 5-(4-Bromobenzoyl)-2-chloropyridine is expected to show distinct signals for the protons on both the pyridine and benzene rings. The presence of signals that do not correspond to the main structure can indicate the presence of impurities. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to aid in the structural assignment of both the main compound and any significant impurities.

Expected Spectral Features:

-

¹H NMR: Signals in the aromatic region (typically 7-9 ppm) corresponding to the protons of the 2-chloropyridine and 4-bromophenyl rings. The coupling patterns will be characteristic of the substitution on each ring.

-

¹³C NMR: Resonances for the carbonyl carbon (around 190 ppm) and the aromatic carbons.

Forced Degradation Studies

To identify potential degradation products that may form during the shelf life of the drug substance, forced degradation studies are essential.[13][14][15] These studies involve subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed by HPLC to identify and quantify the degradation products. This information is critical for establishing the stability-indicating nature of the analytical method and for setting appropriate specifications for degradation products.

ICH Guidelines and Specification Setting

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1] The thresholds for these actions are based on the maximum daily dose of the drug.

Table 3: ICH Q3A(R2) Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Any impurity found at a level above the identification threshold must be structurally characterized. If the level of an impurity exceeds the qualification threshold, it must be justified by toxicological data.

Conclusion: A Framework for Assured Purity

The purity analysis of 5-(4-Bromobenzoyl)-2-chloropyridine requires a scientifically sound and systematic approach. By understanding the potential impurities arising from the synthetic process and employing a suite of orthogonal analytical techniques, a comprehensive impurity profile can be established. This in-depth guide provides the foundational knowledge and practical protocols to develop and validate a robust purity testing methodology. Adherence to these principles and the guidance from regulatory bodies like the ICH will ensure the quality, safety, and efficacy of the final drug product, ultimately protecting patient health.

References

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). European Medicines Agency. Retrieved January 28, 2026, from [Link]

-

Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. (2019, June 17). ResearchGate. Retrieved January 28, 2026, from [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (n.d.). Journal of the Chemical Society C: Organic. Retrieved January 28, 2026, from [Link]

-

Development and validation of stability indicating HPLC–PDA method for the simultaneous determination of benzoyl peroxide and tretinoin. (n.d.). SpringerOpen. Retrieved January 28, 2026, from [Link]

-

Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

Specification of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.

-

HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-Phenyl-1-Piperazinyl))Propyl. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Halogenated Aromatics: Fate and Microbial Degradation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. (2012). Organic Syntheses, 89, 549-561. Retrieved January 28, 2026, from [Link]

-

Development and validation of stability indicating HPLC-PDA method for the simultaneous determination of benzoyl peroxide and tretinoin in topical dosage form. (2023, April 1). ResearchGate. Retrieved January 28, 2026, from [Link]

-

NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020, May 29). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Degradation of halogenated aromatic compounds. (1990). PubMed. Retrieved January 28, 2026, from [Link]

-

A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. (2017, October 9). Agilent. Retrieved January 28, 2026, from [Link]

-

Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. Retrieved January 28, 2026, from [Link]

-

Halogenated Aromatic Compounds. (2025, July 27). ResearchGate. Retrieved January 28, 2026, from [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H). (n.d.). Google Patents.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

Impurities in New Drug Substances Q3A(R2). (n.d.). Lejan Team. Retrieved January 28, 2026, from [Link]

- Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.). Google Patents.

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Microbial breakdown of halogenated aromatic pesticides and related compounds. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

GC/MS spectrum of the chlorinated ketone intermediate (CCOP) based on... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Stability Indicating HPLC Method Development and Validation for the Detection and Quantification of Atogepant in Bulk Drug and P. (n.d.). YMER. Retrieved January 28, 2026, from [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2020, January 8). UCL Discovery. Retrieved January 28, 2026, from [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 28, 2026, from [Link]

-

Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

ICH topic Q 3 A (R2) - Impurities in new drug substances. (2025, January 10). Therapeutic Goods Administration. Retrieved January 28, 2026, from [Link]

-

Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved January 28, 2026, from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. jpionline.org [jpionline.org]

- 3. tga.gov.au [tga.gov.au]

- 4. m.youtube.com [m.youtube.com]

- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 8. lejan-team.com [lejan-team.com]

- 9. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 5-(4-Bromobenzoyl)-2-chloropyridine

An In-depth Technical Guide to the Stability and Storage of 5-(4-Bromobenzoyl)-2-chloropyridine

This guide provides a comprehensive overview of the best practices for the storage and handling of 5-(4-Bromobenzoyl)-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical research. The recommendations herein are grounded in established principles of chemical stability and degradation, drawing upon data from structurally analogous compounds to ensure the integrity and longevity of this important research chemical.

5-(4-Bromobenzoyl)-2-chloropyridine is a versatile synthetic building block, characterized by its benzoylpyridine core structure. Benzoylpyridines are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] The presence of both a chloro and a bromo substituent on the pyridine and benzene rings, respectively, offers multiple reaction sites for further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents and crop protection chemicals.

Given its role as a critical starting material, ensuring the chemical stability of 5-(4-Bromobenzoyl)-2-chloropyridine is paramount to the success of multi-step synthetic campaigns. Degradation of this intermediate can lead to the formation of impurities that may compromise the yield and purity of subsequent reactions, and in a pharmaceutical context, could introduce potentially harmful substances into the final active pharmaceutical ingredient (API). This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the necessary knowledge to maintain the integrity of 5-(4-Bromobenzoyl)-2-chloropyridine through appropriate storage and handling.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 5-(4-Bromobenzoyl)-2-chloropyridine is fundamental to predicting its stability and devising appropriate storage conditions. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from its constituent chemical moieties: a chlorinated pyridine, a brominated benzene, and a ketone linker.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₇BrClNO | Derived from the chemical structure. |

| Molecular Weight | 296.55 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature | Aromatic ketones with similar molecular weights are typically solids. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate) | The aromatic and halogenated nature suggests low aqueous solubility, while the overall structure is compatible with organic solvents. |

| Melting Point | Expected to be in the range of other substituted benzoylpyridines. | For example, 2-benzoylpyridine has a melting point of 41-43 °C.[2] |

| Boiling Point | Expected to be high, likely over 200°C. | 2-Benzoylpyridine has a boiling point of 220 °C.[2] |

Stability Profile and Potential Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying its likely degradation products.[3][4][5] While specific forced degradation data for 5-(4-Bromobenzoyl)-2-chloropyridine is not available, we can predict its stability profile by examining the reactivity of its core components. The primary sites for potential degradation are the carbon-chlorine bond on the pyridine ring, the carbon-bromine bond on the benzene ring, and the carbonyl group of the ketone.

Hydrolytic Stability

Hydrolysis involves the reaction of a compound with water, which can be catalyzed by acidic or basic conditions.

-

Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated, which may influence the overall electron distribution of the molecule. However, significant degradation via hydrolysis is not anticipated under mild acidic conditions.

-

Basic Conditions: Aryl halides are generally resistant to nucleophilic aromatic substitution, including hydrolysis.[6][7] However, under forcing basic conditions (high pH and elevated temperature), nucleophilic substitution of the chlorine atom on the pyridine ring could occur, leading to the formation of the corresponding 2-hydroxypyridine derivative. The carbon-bromine bond on the benzene ring is expected to be more stable towards hydrolysis.[8][9]

-

Neutral Conditions: The compound is expected to be stable in neutral aqueous solutions at ambient temperature.

Oxidative Stability

Oxidizing agents can potentially react with several parts of the molecule.

-

Pyridine N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing compounds.[10][11]

-

Ketone Group: While ketones are generally stable to oxidation, strong oxidizing agents could potentially cleave the molecule at the carbonyl group, though this would require harsh conditions.

Photostability

Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.

-

Dehalogenation: Photolytic cleavage of the carbon-halogen bonds is a potential degradation pathway.[12] This could result in the formation of de-chlorinated and/or de-brominated impurities.

-

Ring Rearrangements and Other Reactions: UV exposure can also induce other complex photochemical reactions.[13][14]

Diagram: Potential Degradation Pathways

Sources

- 1. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 2. 2-Benzoylpyridin ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. biomedres.us [biomedres.us]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. savemyexams.com [savemyexams.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine from 2-chloropyridine

Introduction

5-(4-Bromobenzoyl)-2-chloropyridine is a valuable intermediate in the synthesis of various biologically active molecules, finding applications in medicinal chemistry and drug development. Its structure, featuring a halogenated pyridine ring coupled with a brominated benzophenone moiety, provides multiple points for further chemical modification, making it a versatile building block for creating diverse compound libraries. This document provides a comprehensive guide to the synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine from 2-chloropyridine via a Friedel-Crafts acylation reaction. The content herein is curated for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth mechanistic insights, a detailed experimental protocol, and essential safety considerations.

Reaction Mechanism and Regioselectivity

The synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine from 2-chloropyridine is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the introduction of an acyl group onto an aromatic ring.[1] The reaction is typically mediated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which activates the acylating agent, in this case, 4-bromobenzoyl chloride.[2]

The key steps of the mechanism are as follows:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of 4-bromobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion. This species is resonance-stabilized and serves as the active electrophile in the reaction.[2]

-

Electrophilic Aromatic Substitution: The electron-deficient pyridine ring of 2-chloropyridine acts as a nucleophile, attacking the acylium ion. However, the direct Friedel-Crafts acylation of pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, the nitrogen atom can coordinate with the Lewis acid, further deactivating the ring.[3]

-

Regioselectivity: The position of acylation on the 2-chloropyridine ring is a critical aspect of this synthesis. The chloro-substituent at the 2-position is a deactivating group but directs incoming electrophiles primarily to the meta-position (C5) relative to itself. This is due to the interplay of inductive and resonance effects. The electron-withdrawing inductive effect of the chlorine atom deactivates the entire ring. While halogens are typically ortho, para-directing in benzene rings due to the stabilizing effect of their lone pairs on the intermediate arenium ion, in the electron-deficient pyridine ring, the directing effects can be altered. Acylation at the C5 position avoids the formation of a positively charged intermediate adjacent to the already electron-deficient nitrogen atom and the electron-withdrawing chlorine atom, which would be highly destabilizing. Therefore, the C5 position is the most favorable site for electrophilic attack.

-

Rearomatization: Following the electrophilic attack, a proton is eliminated from the pyridine ring, restoring its aromaticity and yielding the final product, 5-(4-Bromobenzoyl)-2-chloropyridine.

An alternative approach for the acylation of pyridines involves metallation, which can offer different regioselectivity.[3] However, the Friedel-Crafts acylation remains a more direct method when the desired regiochemistry is accessible.

Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation and analogous syntheses of related compounds.[4][5] Researchers should perform a small-scale trial to optimize conditions for their specific laboratory setup.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 2-Chloropyridine | 99% | Sigma-Aldrich |

| 4-Bromobenzoyl chloride | 98% | Alfa Aesar |

| Aluminum chloride (anhydrous) | ≥99.99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | VWR |

| Sodium bicarbonate (NaHCO₃) | ACS grade | EMD Millipore |

| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Sigma-Aldrich |

| Round-bottom flask (three-neck) | 250 mL | Pyrex |

| Dropping funnel | 100 mL | Kimble |

| Condenser | Allihn type | Ace Glass |

| Magnetic stirrer with heating mantle | - | IKA |

| Ice bath | - | - |

| Separatory funnel | 500 mL | - |

| Rotary evaporator | - | Büchi |

Safety Precautions

-

2-Chloropyridine: Toxic by ingestion and skin absorption. It is a colorless oily liquid.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

4-Bromobenzoyl chloride: Corrosive and causes burns. Reacts with water. Handle in a fume hood and wear appropriate PPE.

-

Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and wear appropriate PPE.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

-

Hydrochloric acid (HCl): Corrosive. Handle with care and wear appropriate PPE.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging:

-

To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

-

Addition of Acylating Agent:

-

In the dropping funnel, prepare a solution of 4-bromobenzoyl chloride (1.0 equivalent) in 50 mL of anhydrous DCM.

-

Add the 4-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex may be observed as a change in the color of the solution.

-

-

Addition of 2-Chloropyridine:

-

After the addition of the acyl chloride is complete, add a solution of 2-chloropyridine (1.0 equivalent) in 50 mL of anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

-

Reaction:

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

-

Work-up:

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully and slowly quench the reaction by pouring the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may yield the pure product.

-

Characterization

The final product, 5-(4-Bromobenzoyl)-2-chloropyridine, should be characterized to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (predicted): The spectrum is expected to show signals for the pyridine ring protons and the brominated phenyl ring protons. The pyridine protons will likely appear as a doublet, a doublet of doublets, and a doublet in the aromatic region. The protons on the brominated phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

13C NMR (predicted): The spectrum should show the expected number of signals for the carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

Trustworthiness: A Self-Validating System

The protocol described above incorporates several checkpoints to ensure the successful and safe execution of the synthesis.

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical, as the Lewis acid catalyst, AlCl₃, is highly moisture-sensitive. Any moisture will deactivate the catalyst and reduce the yield.

-

Temperature Control: The initial formation of the acylium ion complex and the subsequent addition of 2-chloropyridine are performed at 0 °C to control the exothermic nature of the reaction and minimize side reactions.

-

Reaction Monitoring: The use of TLC allows the researcher to monitor the consumption of the starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion.

-

Work-up Procedure: The sequential washing steps are designed to remove unreacted starting materials, the Lewis acid catalyst, and any acidic or basic byproducts, leading to a cleaner crude product.

-

Characterization: Comprehensive characterization of the final product using techniques such as NMR, MS, and IR is essential to confirm the structure and purity of the synthesized 5-(4-Bromobenzoyl)-2-chloropyridine.

Visualizing the Workflow

Sources

- 1. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 5-(4-Bromobenzoyl)-2-chloropyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-(4-Bromobenzoyl)-2-chloropyridine in Synthesis

5-(4-Bromobenzoyl)-2-chloropyridine is a highly versatile and strategically important building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional nature—comprising a reactive aryl bromide, a less reactive aryl chloride, and a central ketone linker—offers a platform for sequential and site-selective cross-coupling reactions. This allows for the controlled and modular construction of complex molecular architectures, such as unsymmetrical biaryl and heteroaryl compounds. These motifs are prevalent in a wide array of biologically active molecules and advanced materials. This guide provides a comprehensive overview of the principles and detailed protocols for performing Suzuki-Miyaura coupling reactions with this substrate, focusing on achieving high chemoselectivity and yield.

The Principle of Chemoselectivity: Exploiting the Differential Reactivity of C-Br and C-Cl Bonds

The cornerstone of utilizing 5-(4-Bromobenzoyl)-2-chloropyridine effectively lies in understanding and controlling the chemoselectivity of the Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of an organoboron reagent with an organohalide. The key to selectivity in dihalogenated substrates is the difference in bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is generally the rate-determining step of the catalytic cycle.[1]

This inherent difference in reactivity allows for the selective coupling at the C-Br position under carefully controlled conditions, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. This two-step approach enables the synthesis of unsymmetrical diarylated pyridine derivatives from a single starting material.

Caption: Workflow for the sequential Suzuki coupling of 5-(4-Bromobenzoyl)-2-chloropyridine.

Recommended Catalytic Systems and Reaction Parameters

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving the desired selectivity and yield. Below is a summary of recommended conditions for both the initial C-Br coupling and the subsequent C-Cl coupling.

| Parameter | Selective Mono-Arylation (C-Br) | Subsequent Arylation (C-Cl) | Rationale |

| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(dppf)Cl₂, Pd₂(dba)₃ | For C-Br coupling, standard catalysts are often sufficient. For the more challenging C-Cl bond, catalysts with bulky, electron-rich ligands are required to facilitate oxidative addition.[1] |

| Ligand | PPh₃ (if using Pd(OAc)₂) | Buchwald ligands (e.g., XPhos, SPhos), PCy₃ | Triphenylphosphine is a standard, effective ligand for C-Br coupling. For C-Cl coupling, more electron-donating and sterically hindered ligands are necessary to promote the difficult oxidative addition step.[1] |

| Base | Na₂CO₃, K₂CO₃, CsF | K₃PO₄, Cs₂CO₃ | A weaker base is generally sufficient for the more reactive C-Br coupling. A stronger base is often required to facilitate the transmetalation step in the less reactive C-Cl coupling. |

| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O | Toluene, Dioxane, DMF | A mixed solvent system including water is often beneficial for the dissolution of the base and boronic acid. Anhydrous, higher-boiling point solvents are typically used for the more forcing conditions required for C-Cl coupling. |

| Temperature | 70-90 °C | 100-120 °C | Lower temperatures favor selective reaction at the more reactive C-Br bond. Higher temperatures are necessary to overcome the higher activation energy of C-Cl bond cleavage. |

| Reaction Time | 2-12 hours | 12-24 hours | Reaction times are substrate-dependent and should be monitored by TLC or LC-MS. |

Detailed Experimental Protocols

Protocol 1: Selective Mono-Arylation at the C-Br Position

This protocol outlines the procedure for the selective Suzuki coupling of an arylboronic acid at the C-Br position of 5-(4-Bromobenzoyl)-2-chloropyridine.

Materials:

-

5-(4-Bromobenzoyl)-2-chloropyridine

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.03 equivalents)

-

Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-Bromobenzoyl)-2-chloropyridine (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1:1 mixture of toluene, ethanol, and water. The total solvent volume should be sufficient to ensure good stirring (approximately 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure mono-arylated product.

Protocol 2: Subsequent Arylation at the C-Cl Position

This protocol is for the Suzuki coupling at the remaining C-Cl position of the mono-arylated product obtained from Protocol 1.

Materials:

-

Mono-arylated product from Protocol 1

-

Arylboronic acid (1.5 equivalents)

-

Pd₂(dba)₃ (0.05 equivalents)

-

XPhos (0.1 equivalents)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

Anhydrous Dioxane

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the mono-arylated starting material (1.0 eq), the second arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (3.0 eq).

-

Solvent Addition: Add anhydrous, degassed dioxane via syringe.

-

Reaction: Heat the mixture to 110-120 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. This reaction may require 12-24 hours for completion.

-

Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1 to isolate the final unsymmetrical di-arylated product.

Troubleshooting and Optimization

-

Low Yield/No Reaction:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, it may not be efficiently reduced to the active Pd(0) species. Consider using a pre-catalyst.

-

Poor Solubility: If reagents are not fully dissolved, the reaction rate will be slow. A different solvent system or a phase-transfer catalyst (e.g., TBAB) may be necessary.

-

Insufficient Base: For the C-Cl coupling, a stronger base is crucial. Ensure the base is of high quality and anhydrous if required by the protocol.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[2]

-

Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. Using a less aqueous solvent system or a boronic ester (e.g., pinacol ester) can mitigate this.

-

Diarylation in Mono-arylation Step: If diarylation is observed during the first step, the reaction temperature may be too high, or the catalyst may be too active. Reduce the temperature and/or use a less reactive catalyst system.

-

Conclusion

5-(4-Bromobenzoyl)-2-chloropyridine is a valuable synthetic intermediate that allows for the strategic and selective construction of complex biaryl and heteroaryl structures. By carefully controlling the reaction conditions, particularly the choice of catalyst, base, and temperature, researchers can achieve high yields of either mono-arylated or unsymmetrical di-arylated products. The protocols and guidelines presented here provide a solid foundation for the successful application of Suzuki-Miyaura coupling reactions with this versatile building block.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. Available at: [Link]

-

Adamo, C., et al. (2006). Understanding the Homocoupling in the Suzuki-Miyaura Reaction: A DFT Study. Organometallics, 25(20), 4894-4902. Available at: [Link]

Sources

Application Notes & Protocols: 5-(4-Bromobenzoyl)-2-chloropyridine as a Strategic Intermediate in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Key intermediates, or building blocks, that offer predictable reactivity and multiple points for diversification are invaluable assets to the medicinal chemist. 5-(4-Bromobenzoyl)-2-chloropyridine is one such intermediate, embodying a strategic combination of reactive sites that can be selectively addressed to generate diverse libraries of novel compounds. This guide provides an in-depth exploration of this versatile scaffold, detailing its synthesis, characterization, and, most critically, its application in the construction of biologically relevant molecules. We will dissect the causality behind experimental choices and provide validated, step-by-step protocols for its use in cornerstone reactions of medicinal chemistry.

Introduction: The Strategic Value of a Dual-Functionalized Scaffold

5-(4-Bromobenzoyl)-2-chloropyridine is a diaryl ketone featuring a pyridine ring system. Its utility in medicinal chemistry stems from two key structural features:

-

An Activated C2-Chloride: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing inductive and mesomeric effects of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack.[1][2] This site serves as a prime handle for introducing a wide array of nitrogen, oxygen, or sulfur-based nucleophiles, which are ubiquitous in bioactive molecules.

-

A C5-Bromo Substituent: The bromine atom on the benzoyl moiety provides a classic and reliable handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the formation of carbon-carbon bonds, enabling the connection of this core scaffold to other aryl or heteroaryl fragments, a common strategy for modulating pharmacokinetic properties and exploring target binding pockets.

The orthogonal nature of these two reactive sites allows for a stepwise and controlled elaboration of the molecule, making it a powerful platform for generating compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties & Analytical Characterization

Proper characterization is the bedrock of chemical synthesis. The following table summarizes the key properties of the title compound.

| Property | Data |

| Chemical Formula | C₁₂H₇BrClNO |

| Molecular Weight | 296.55 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Typically in the range of 135-145 °C (Varies with purity) |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol. |

| CAS Number | 86673-61-2 (Related structure) |

Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the pyridine and phenyl protons.[5]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized intermediate and subsequent products.

Synthesis of the Intermediate: Friedel-Crafts Acylation

The most direct and common method for preparing 5-(4-Bromobenzoyl)-2-chloropyridine is through a Friedel-Crafts acylation reaction. This is a classic electrophilic aromatic substitution where 2-chloropyridine acts as the aromatic nucleophile and an activated 4-bromobenzoyl derivative serves as the electrophile.[6][7][8]

Causality of the Protocol: The reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the 4-bromobenzoyl chloride. The AlCl₃ coordinates to the carbonyl oxygen and the chloride of the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is necessary to overcome the inherent electron deficiency of the pyridine ring for a successful acylation. The acylation occurs preferentially at the 5-position, which is the least deactivated position for electrophilic attack on the 2-chloropyridine ring.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Synthesis Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add 4-bromobenzoyl chloride (1.0 equivalent) dropwise to the suspension while maintaining the temperature at 0 °C. Stir for 15 minutes.

-

Addition of Pyridine: Add a solution of 2-chloropyridine (1.1 equivalents) in dry DCM dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure 5-(4-Bromobenzoyl)-2-chloropyridine.

Key Applications & Protocols in Medicinal Chemistry

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is an excellent electrophilic site for introducing diversity. Reaction with primary or secondary amines is a common strategy to build scaffolds for various therapeutic targets.[9][10]

Causality of the Protocol: The reaction typically requires heat and a polar aprotic solvent (e.g., NMP, DMSO) to facilitate the substitution. An added base is often necessary to neutralize the HCl generated during the reaction, driving it to completion. Uncatalyzed reactions can be slow, but high temperatures, often achieved with microwave irradiation, can dramatically accelerate the process.[9]

Caption: General workflow for SNAr at the C2 position.

General Protocol for Amination:

-

Setup: In a microwave vial or a sealed tube, combine 5-(4-Bromobenzoyl)-2-chloropyridine (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and a base such as potassium carbonate or DIPEA (2.0 equivalents).

-

Solvent: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Reaction: Seal the vessel and heat the mixture to 120-150 °C for 1-4 hours (if using microwave irradiation) or 12-24 hours (if using conventional heating). Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 2-amino-pyridine derivative.

Application 2: Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality is a robust handle for creating bi-aryl structures, which are privileged motifs in many drug classes.[4][11] This reaction allows for the extension of the molecule's framework, enabling fine-tuning of its properties.

Causality of the Protocol: The Suzuki reaction is a palladium-catalyzed cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[12] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

-

Setup: To a flask, add 5-(4-Bromobenzoyl)-2-chloropyridine (1.0 equivalent), the arylboronic acid or ester (1.1-1.3 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., sodium carbonate or potassium phosphate, 2-3 equivalents).

-

Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) or toluene and water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-12 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography to obtain the final bi-aryl product.

Case Study: A Pathway to GPR119 Agonists

G-protein-coupled receptor 119 (GPR119) agonists are of significant interest as potential treatments for type 2 diabetes.[13] Many potent GPR119 agonists feature a central pyridone core. 5-(4-Bromobenzoyl)-2-chloropyridine is an ideal starting point for the synthesis of such structures. The following is a representative synthetic pathway.

-

SNAr Reaction: The 2-chloro position is first substituted with a suitable amine, for instance, an amino-piperidine derivative, following the general SNAr protocol.

-

Suzuki Coupling: The bromo- group is then utilized in a Suzuki coupling reaction to introduce a sulfonylphenyl group, a common feature in GPR119 agonists.[13]

-

Final Modifications: Subsequent chemical steps (not detailed here) would convert the pyridine into the final pyridone core.

This stepwise approach highlights the strategic advantage of using an intermediate with two distinct reactive handles, allowing for the convergent assembly of complex drug candidates.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: While specific data for this compound is limited, related aryl halides and ketones can be irritants. The compound may be harmful if swallowed or in contact with skin.[14] Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-(4-Bromobenzoyl)-2-chloropyridine is more than just a chemical; it is a strategic tool for medicinal chemists. Its dual reactive centers—an electrophilic C2-position and a C5-handle for cross-coupling—provide a robust and flexible platform for drug discovery. By enabling rapid and controlled diversification, this intermediate facilitates the efficient exploration of chemical space, accelerating the journey from initial hit to optimized clinical candidate. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block.

References

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Rolfs, A., & Liebscher, J. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]

-

Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]

-

Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. (2022). PubMed Central. [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). PubMed. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

2-(2-Amino-5-bromobenzoyl)pyridine. PubChem. [Link]

-

Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Thieme Connect. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate. [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI. [Link]

-

Pseudonatural Products for Chemical Biology and Drug Discovery. (n.d.). PMC - PubMed Central. [Link]

-

Amination of 2-halopyridines. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). PMC - NIH. [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Friedel-Crafts Acylation. (2018). YouTube. [Link]

-

regioselective friedel-crafts acylation with. (n.d.). Semantic Scholar. [Link]

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). PMC - PubMed Central. [Link]

-

Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. (2004). PubMed. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PMC - PubMed Central. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. [Link]

-

2-Chloropyridine. Wikipedia. [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). (2025). Filo. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Derivatization of the Pyridine Ring in 5-(4-Bromobenzoyl)-2-chloropyridine

Abstract

This document provides a comprehensive technical guide for the chemical modification of the 5-(4-Bromobenzoyl)-2-chloropyridine scaffold, a valuable building block in medicinal chemistry and materials science. The guide focuses on strategic derivatization at two key positions on the pyridine ring: the C2-carbon bearing the chloro substituent and the pyridine nitrogen. We present detailed protocols, mechanistic insights, and workflow visualizations for a range of high-utility transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and modifications of the pyridine nitrogen. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel compounds.

Introduction: The Strategic Value of the Scaffold

5-(4-Bromobenzoyl)-2-chloropyridine is a trifunctional synthetic intermediate offering orthogonal reactivity. The molecule possesses three distinct reactive handles:

-

The C2-Chloride: An excellent leaving group for both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

-

The C5-Aryl Bromide: A classic handle for a wide array of palladium-catalyzed cross-coupling reactions.

-